2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of 2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-hydroxyacetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(4-Fluorophenyl)-2-hydroxyacetic acid: Contains a single fluorine atom instead of a difluoromethoxy group.
2-(4-Chlorophenyl)-2-hydroxyacetic acid: Features a chlorine atom in place of the difluoromethoxy group.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
CAS No. |
1214377-14-6 |
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Molecular Formula |
C9H8F2O4 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c10-9(11)15-6-3-1-5(2-4-6)7(12)8(13)14/h1-4,7,9,12H,(H,13,14) |
InChI Key |
VUIJHBPCAIEGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)OC(F)F |
Origin of Product |
United States |
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